REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:5](O)=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][N:8]=3)[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:17]>CN(C=O)C>[Cl:17][C:5]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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C1(CC1)C=1C(=NC2=NC=CC=C2C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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ADDITION
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Details
|
The residue was treated with 300 mL ice-water and solid K2CO3 until pH=9
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Type
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EXTRACTION
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Details
|
The mixture was extracted three times with ethyl acetate
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
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Details
|
After solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=NC=CC=C2C=C1C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |